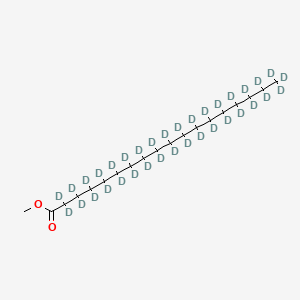

Methyl stearate-d35

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

29823-25-4 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

333.7 g/mol |

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |

InChI Key |

HPEUJPJOZXNMSJ-JRUFZKPWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Stearate-d35 for Researchers and Drug Development Professionals

Introduction

Methyl stearate-d35 is the deuterated isotopic analog of methyl stearate. In this molecule, all 35 hydrogen atoms on the stearic acid backbone have been replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic substitution renders this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analyses. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of endogenous methyl stearate during sample preparation and analysis. However, its increased mass allows for clear differentiation by a mass spectrometer, making it an ideal internal standard for the accurate quantification of fatty acids.[1][2] This technical guide provides a comprehensive overview of this compound, including its synthesis, applications, and detailed experimental protocols for its use in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of methyl stearate and its deuterated analog are presented in the table below.

| Property | Methyl Stearate | This compound |

| Chemical Formula | C₁₉H₃₈O₂ | C₁₉H₃D₃₅O₂ |

| Molecular Weight | 298.50 g/mol | 333.72 g/mol |

| CAS Number | 112-61-8 | 29823-25-4 |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | 37-39 °C | Not reported, expected to be similar to methyl stearate |

| Boiling Point | 355.5 °C at 760 mmHg | Not reported, expected to be similar to methyl stearate |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3] | Insoluble in water; soluble in organic solvents. |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer-Speier esterification of stearic acid-d35 with methanol in the presence of an acid catalyst.[4][5] Stearic acid-d35 is commercially available from various chemical suppliers.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Stearic acid-d35

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other acid catalyst such as p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve stearic acid-d35 in an excess of anhydrous methanol (e.g., a 10 to 20-fold molar excess).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the stearic acid-d35) to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) with continuous stirring.

-

Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in hexane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.

Caption: Synthesis workflow for this compound.

Application as an Internal Standard in Quantitative Analysis

This compound is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), for the analysis of fatty acids. The addition of a known amount of the deuterated standard at an early stage of sample preparation allows for the correction of analyte loss during extraction and derivatization, as well as variations in instrument response.

Experimental Protocol: Quantitative Analysis of Fatty Acids by GC-MS

This protocol describes the analysis of total fatty acids in a biological sample (e.g., plasma, tissue homogenate, or cell lysate).

1. Sample Preparation and Lipid Extraction:

-

To a known amount of the biological sample, add a precise amount of this compound internal standard solution.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex vigorously to ensure thorough mixing and lipid extraction.

-

Add water or a saline solution to induce phase separation.

-

Centrifuge the sample to pellet any solid debris and clearly separate the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Dry the collected organic phase under a stream of nitrogen.

-

To the dried lipid extract, add a methylating agent. A common and effective reagent is 14% boron trifluoride in methanol (BF₃-methanol).

-

Seal the tube and heat at 100°C for 30-60 minutes to facilitate the transesterification of esterified fatty acids and the esterification of free fatty acids to their corresponding FAMEs.

-

Cool the reaction mixture to room temperature.

-

Add hexane and water to extract the FAMEs into the hexane layer.

-

Vortex and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A suitable temperature gradient to separate the FAMEs of interest. A typical program might start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for both the analyte FAMEs and this compound. For methyl stearate, characteristic ions include m/z 298 (molecular ion) and 267. For this compound, the corresponding ions would be shifted by 35 mass units (m/z 333 and 302).

-

Caption: Workflow for quantitative fatty acid analysis.

Data Presentation

The quantitative data obtained from the GC-MS analysis should be presented in a clear and organized manner. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards. The concentration of the analyte in the unknown samples is then calculated from the regression equation of the calibration curve. The performance of the analytical method should be validated and presented, including parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

| Parameter | Methyl Palmitate (C16:0) | Methyl Oleate (C18:1) | Methyl Linoleate (C18:2) |

| Linear Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 50 |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |

| Accuracy (% Recovery) | 95 - 105% | 93 - 107% | 90 - 110% |

| Precision (% RSD) | < 5% | < 6% | < 8% |

| LOD (µg/mL) | ~0.05 | ~0.05 | ~0.05 |

| LOQ (µg/mL) | ~0.1 | ~0.1 | ~0.1 |

This table presents typical performance data for a validated GC-MS method for fatty acid analysis using a deuterated internal standard and should be considered as a representative example.

Signaling Pathways Involving Stearic Acid

Stearic acid, the precursor to methyl stearate, is a saturated long-chain fatty acid that plays a crucial role in cellular metabolism. Upon entering a cell, stearic acid is activated to stearoyl-CoA, which can then enter various metabolic pathways. A primary fate of stearoyl-CoA is its breakdown through mitochondrial β-oxidation to generate acetyl-CoA, which subsequently enters the citric acid cycle for ATP production.

Caption: Simplified overview of the fatty acid β-oxidation pathway.

Conclusion

This compound is a critical tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of fatty acids. Its use as an internal standard in mass spectrometry-based methods significantly improves the reliability of analytical data by correcting for variations inherent in the analytical workflow. This technical guide provides the fundamental knowledge and detailed protocols necessary for the synthesis and application of this compound in a research and development setting.

References

An In-depth Technical Guide to the Core Chemical Properties of Methyl Stearate-d35

For researchers, scientists, and professionals in drug development, a comprehensive understanding of isotopically labeled compounds is paramount for robust and accurate experimental design. This guide provides a detailed overview of the chemical properties, synthesis, and analytical methodologies for methyl stearate-d35, a deuterated analog of methyl stearate.

Core Chemical and Physical Properties

This compound is a saturated fatty acid methyl ester where 35 hydrogen atoms on the stearoyl chain have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based analyses, often serving as an internal standard for the quantification of its non-labeled counterpart.[1] While its chemical reactivity is nearly identical to methyl stearate, its increased mass is readily distinguishable by mass spectrometric detectors.

The physical and chemical properties of methyl stearate and its deuterated form are summarized below. The properties for the d35 variant are largely analogous to the parent compound, with the primary difference being its molecular weight.

| Property | Methyl Stearate | This compound |

| Molecular Formula | C₁₉H₃₈O₂[2][3][4] | C₁₉H₃D₃₅O₂[1] |

| Molecular Weight | 298.50 g/mol | 333.72 g/mol |

| Appearance | White crystalline solid or paste | Not explicitly stated, but expected to be a white solid |

| Melting Point | 37-41 °C | Not explicitly stated, expected to be similar to methyl stearate |

| Boiling Point | 215 °C at 2.0 kPa | Not explicitly stated, expected to be similar to methyl stearate |

| Density | ~0.86 g/cm³ at 20 °C | ~0.9 g/cm³ |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and chloroform | Expected to have similar solubility to methyl stearate |

| CAS Number | 112-61-8 | 29823-25-4 |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of stearic acid-d35 with methanol in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine stearic acid-d35 (1 equivalent) and anhydrous methanol (10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2% of the stearic acid mass) to the mixture.

-

Reaction: Heat the mixture to reflux (typically 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the this compound into a nonpolar organic solvent such as hexane or diethyl ether.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the analysis of this compound, especially when used as an internal standard.

-

Sample Preparation:

-

For quantification, a known amount of this compound (internal standard) is added to the sample containing the analyte (methyl stearate).

-

Lipids are extracted from the sample matrix using a solvent system like chloroform:methanol (2:1, v/v).

-

The extracted lipids are transesterified to FAMEs using a reagent such as 1.2% HCl in methanol at 100°C for 1-1.5 hours.

-

-

GC Conditions:

-

Column: A polar capillary column, such as one with a biscyanopropyl or polyethylene glycol (Carbowax-type) stationary phase, is typically used for the separation of FAMEs.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is employed to separate the FAMEs, for example, starting at 100°C, holding for 2 minutes, then ramping to 240°C at 3°C/min, and holding for 15 minutes.

-

Injector: Split/splitless injector at 250°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification. For methyl stearate, characteristic ions such as m/z 298 (molecular ion) and 74 are monitored. For this compound, the molecular ion will be at m/z 333.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of methyl stearate and its deuterated analog.

-

Sample Preparation: Dissolve a small amount of methyl stearate in a deuterated solvent such as chloroform-d (CDCl₃).

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Expected Chemical Shifts for Methyl Stearate:

-

~3.67 ppm (singlet, 3H): Methyl ester protons (-COOCH₃).

-

~2.30 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂COO-).

-

~1.63 ppm (multiplet, 2H): Methylene protons beta to the carbonyl group.

-

~1.25 ppm (broad multiplet, 28H): Methylene protons of the long alkyl chain.

-

~0.88 ppm (triplet, 3H): Terminal methyl protons (-CH₂CH₃).

-

For this compound, the ¹H NMR spectrum would be significantly simplified, showing only the singlet for the methyl ester protons at ~3.67 ppm, as all the protons on the stearoyl chain are replaced by deuterium.

Biological Significance and Applications

While methyl stearate is a common fatty acid methyl ester found in biodiesel and various natural products, recent studies have highlighted its potential role in neuroprotection. Research has shown that stearic acid methyl ester (SAME) can afford neuroprotection against global cerebral ischemia by reducing neuronal cell death, mitigating neuroinflammation, and restoring mitochondrial function.

A proposed mechanism for the neuroprotective effects of the related stearic acid involves the activation of the phosphatidylinositol 3-kinase (PI3K) pathway. Although the exact signaling pathway for methyl stearate is still under investigation, it is hypothesized to involve anti-inflammatory and pro-survival signaling.

References

An In-depth Technical Guide to the Physical Properties of Methyl Stearate-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl stearate-d35. Due to the limited availability of experimental data for the deuterated form, this guide presents the known values for this compound alongside the more extensively documented properties of its non-deuterated counterpart, methyl stearate, which serves as a close proxy. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds.

Core Physical and Chemical Properties

This compound is a deuterated form of methyl stearate, where 35 of the hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of fatty acids.

Table 1: General Properties of this compound and Methyl Stearate

| Property | This compound | Methyl Stearate |

| Synonyms | Stearic-d35 acid, methyl ester; Methyl D-35-Octadecanoate | Methyl octadecanoate; Stearic acid methyl ester |

| CAS Number | 29823-25-4 | 112-61-8 |

| Molecular Formula | C₁₉H₃D₃₅O₂[1] | C₁₉H₃₈O₂[2][3][4][5] |

| Molecular Weight | 333.72 g/mol | 298.50 g/mol |

| Physical State | Liquid (supplied in solution) | White crystalline powder or solid |

Table 2: Thermal and Density Properties

The following thermal and density data are for the non-deuterated methyl stearate and can be used as an approximation for this compound. Isotopic substitution with deuterium typically has a minimal effect on these bulk physical properties.

| Property | Value (for Methyl Stearate) |

| Melting Point | 37-41 °C (98.6-105.8 °F) |

| Boiling Point | 215 °C (419 °F) at 15 mmHg |

| Flash Point | > 112 °C (> 233.6 °F) |

| Density | 0.86 g/cm³ at 20 °C (68 °F) |

Table 3: Solubility Profile

The solubility of this compound is expected to be very similar to that of methyl stearate.

| Solvent | Solubility of Methyl Stearate |

| Water | Insoluble |

| Chloroform | Soluble |

| Ethanol | Soluble |

| Hexane | Soluble |

| Heptane | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetonitrile | Soluble |

| Dimethyl Sulfoxide (DMSO) | 8 mg/mL (26.8 mM) |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of fatty acid methyl esters (FAMEs), such as this compound, are outlined below. These are generalized methods that can be adapted for specific laboratory settings.

Determination of Melting Point (Capillary Method)

This method is suitable for crystalline solids like methyl stearate.

-

Sample Preparation: A small amount of the solid sample is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus, which contains a heating block or an oil bath.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the analysis of FAMEs and for utilizing this compound as an internal standard.

-

Sample Preparation: Lipids are extracted from the sample matrix. The fatty acids are then converted to their corresponding methyl esters (FAMEs) through a process of esterification or transesterification. A known amount of the internal standard, this compound, is added to the sample.

-

Injection: A small volume (typically 1 µL) of the FAMEs solution (dissolved in a solvent like hexane or heptane) is injected into the gas chromatograph.

-

Separation: The FAMEs are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a Carbowax-type or biscyanopropyl phase column).

-

Detection: The separated FAMEs are ionized (e.g., by electron ionization) and detected by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns.

-

Quantification: The abundance of the target analyte is determined by comparing its peak area to the peak area of the known amount of the internal standard, this compound.

Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities are chosen for the test.

-

Sample Addition: A pre-weighed amount of the solute (e.g., 10 mg of methyl stearate) is added to a specific volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., room temperature).

-

Mixing: The mixture is agitated (e.g., by vortexing or stirring) to facilitate dissolution.

-

Observation: The mixture is visually inspected for the presence of undissolved solute. If the solute completely dissolves, it is considered soluble under those conditions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for using this compound as an internal standard in GC-MS analysis and a logical relationship diagram for troubleshooting common issues in the analysis of long-chain esters.

Caption: Workflow for fatty acid quantification using this compound.

Caption: Troubleshooting guide for long-chain ester analysis.

References

Methyl Stearate-d35: A Comprehensive Technical Guide for Researchers

CAS Number: 29823-25-4

This technical guide provides an in-depth overview of methyl stearate-d35, a deuterated analog of methyl stearate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, applications, and the methodologies for its use, particularly as an internal standard in quantitative analysis.

Chemical and Physical Properties

This compound is the deuterated form of methyl stearate, where 35 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantification. While the physical properties of the deuterated and non-deuterated forms are very similar, the significant mass difference is key to its utility.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, methyl stearate.

| Identifier | This compound | Methyl Stearate |

| CAS Number | 29823-25-4[1][2] | 112-61-8 |

| Synonyms | Methyl (2H35)octadecanoate, Octadecanoic-d35 acid methyl ester[1][2] | Methyl octadecanoate, Stearic acid methyl ester |

| Molecular Formula | C₁₉H₃D₃₅O₂ | C₁₉H₃₈O₂ |

| Molecular Weight | 333.72 g/mol | 298.50 g/mol |

| Exact Mass | 333.506866 u | 298.28718 u |

| Property | Value (this compound) | Value (Methyl Stearate) | Notes |

| Density | ~0.9 g/cm³ | 0.863 g/cm³ | Physical properties are very similar to the unlabeled form. |

| Boiling Point | ~355.5 °C at 760 mmHg | 355.5 °C at 760 mmHg | |

| Melting Point | Not specified | 37-41 °C | |

| Flash Point | ~169.3 °C | 169.3 °C | |

| Refractive Index | ~1.444 | 1.444 | |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable | Specification may vary by supplier. |

Solubility

| Solvent | Solubility |

| Water | Insoluble |

| Organic Solvents | Soluble in methanol, ethanol, chloroform, DMSO, and ethers. |

Applications in Research and Development

The primary application of this compound is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS). Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry because they exhibit nearly identical chemical and physical behavior to their endogenous, unlabeled counterparts.

Key applications include:

-

Lipidomics: Quantifying levels of stearic acid and other fatty acids in complex biological matrices such as plasma, tissues, and cell cultures.

-

Drug Development: Used in pharmacokinetic and metabolic studies to trace and quantify metabolites.

-

Food Science: Analyzing the fatty acid composition of food products.

The use of a deuterated internal standard like this compound corrects for variability in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise measurements.

Experimental Protocols

This section outlines a general methodology for the use of this compound as an internal standard for the quantification of fatty acids in a biological sample by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS is the addition of a known quantity of an isotopically labeled standard (e.g., this compound) to a sample at the beginning of the analytical process. The labeled standard and the endogenous analyte are assumed to behave identically during extraction, derivatization, and analysis. Quantification is achieved by measuring the ratio of the mass spectrometer's response of the analyte to the internal standard and comparing this to a calibration curve.

Sample Preparation and Derivatization

-

Sample Aliquoting: Transfer a precise volume or weight of the biological sample (e.g., 100 µL of plasma) into a glass tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (concentration will depend on the expected analyte concentration) to the sample.

-

Lipid Extraction: Perform a lipid extraction using a standard method, such as a Folch or Bligh-Dyer extraction with chloroform/methanol mixtures.

-

Derivatization (Transesterification): The extracted lipids must be converted to fatty acid methyl esters (FAMEs) for GC-MS analysis. This is typically achieved by heating the sample with a reagent like 14% boron trifluoride in methanol (BF₃-methanol) or 5% HCl in methanol at 100°C for 1-1.5 hours.

-

FAME Extraction: After cooling, add water and a non-polar solvent (e.g., hexane or iso-octane) to the sample. Vortex and centrifuge to separate the phases. The upper organic layer containing the FAMEs is collected for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. The exact conditions should be optimized for the specific instrument and application.

| Parameter | Typical Setting |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or a polar column like a DB-23 |

| Injection Mode | Splitless |

| Inlet Temperature | 250-280 °C |

| Carrier Gas | Helium at a constant flow of 1-2 mL/min |

| Oven Program | Initial 80°C, ramp at 15°C/min to 330°C, hold for 5 min. |

| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

-

For Methyl Stearate (Analyte): Monitor characteristic fragment ions, such as m/z 298 (M⁺), 267, 143, 87, and 74.

-

For this compound (Internal Standard): Monitor the molecular ion at m/z 333 (M⁺) and/or other characteristic high-mass fragment ions. The specific ions should be chosen to be unique and free from interference.

Mass Spectrometry Fragmentation

Under Electron Ionization (EI), methyl stearate produces a characteristic fragmentation pattern. The molecular ion (M⁺) is observed at m/z 298. Key fragment ions include:

-

m/z 74: A prominent peak resulting from a McLafferty rearrangement, characteristic of fatty acid methyl esters.

-

m/z 87: Another rearrangement ion.

-

[M-31]⁺ (m/z 267): Loss of the methoxy group (•OCH₃).

-

A series of hydrocarbon fragments separated by 14 amu (representing CH₂ groups).

For this compound, the molecular ion will be at m/z 333. The fragmentation pattern will be shifted to higher masses corresponding to the deuterium labeling. The McLafferty rearrangement ion, for example, would be expected to shift if deuterium atoms are involved in the rearrangement.

References

An In-depth Technical Guide to the Molecular Weight of Methyl Stearate-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of methyl stearate-d35, a deuterated analog of methyl stearate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. Below, you will find a detailed comparison of the molecular weights of standard and deuterated methyl stearate, a thorough experimental protocol for molecular weight determination via mass spectrometry, and visual diagrams to illustrate the molecular structure and analytical workflow.

Data Presentation: Molecular Weight Comparison

The primary difference between methyl stearate and this compound lies in the isotopic substitution of hydrogen with deuterium, which significantly impacts the molecular weight. The following table summarizes the key quantitative data for both compounds.

| Property | Methyl Stearate | This compound |

| Molecular Formula | C₁₉H₃₈O₂ | C₁₉H₃D₃₅O₂ |

| Average Molecular Weight ( g/mol ) | 298.50 | 333.72[1] |

| Monoisotopic Mass (Da) | 298.28718046 | 333.506866[2] |

Structural Representation

The fundamental structural difference between methyl stearate and its deuterated form is the replacement of 35 of the 38 hydrogen atoms with deuterium atoms. This substitution occurs along the fatty acid chain and the methyl ester group.

Experimental Protocols: Molecular Weight Determination

The determination of the molecular weight of isotopically labeled compounds such as this compound is routinely performed using mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC-MS). This method allows for the precise measurement of the mass-to-charge ratio of the ionized molecule, thereby confirming its molecular weight and isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a standard method for the analysis of fatty acid methyl esters (FAMEs), which is directly applicable to this compound.

1. Sample Preparation (Transesterification)

If the deuterated stearic acid is not already in its methyl ester form, a derivatization step is required.

-

Reagents: 2% Sulfuric Acid (H₂SO₄) in anhydrous Methanol (CH₃OH).

-

Procedure:

-

To the fatty acid sample, add 500 µL of 2% H₂SO₄ in CH₃OH solution.

-

Vortex the sample briefly to ensure thorough mixing.

-

Incubate the sample at 50°C for 2 hours to facilitate the esterification reaction.

-

2. GC-MS Analysis

-

Instrumentation: A single quadrupole gas chromatograph-mass spectrometer is suitable for this analysis.

-

Injection:

-

Inject 1 µL of the prepared FAME sample into the GC.

-

Use a split/splitless inlet at a temperature of 270°C.

-

A split ratio of 10:1 to 40:1 is recommended.

-

-

Gas Chromatography Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C.

-

Ramp 1: Increase at 20°C/min to 170°C.

-

Ramp 2: Increase at 1°C/min to 204°C.

-

Ramp 3: Increase at 20°C/min to 250°C.

-

Hold at 250°C for 10 minutes.

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Temperatures:

-

Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Quadrupole: 150°C.

-

-

3. Data Analysis

The mass spectrum of the eluting compound is analyzed to determine its molecular weight. For this compound, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio corresponding to its deuterated molecular weight. The isotopic distribution in the mass cluster is compared against the theoretical distribution to confirm the level of deuterium incorporation.

References

An In-Depth Technical Guide to the Synthesis of Methyl Stearate-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl stearate-d35, a deuterated analog of methyl stearate. Isotope-labeled compounds like this compound are invaluable tools in metabolic research, environmental analysis, and clinical diagnostics, serving as internal standards for mass spectrometry-based quantification and as tracers for metabolic flux analysis. This document outlines a feasible synthetic approach, including detailed experimental protocols and expected quantitative data, to assist researchers in the preparation of this important molecule.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached in a two-step process. The first step involves the perdeuteration of the alkyl chain of stearic acid via a heterogeneous catalytic hydrogen-deuterium exchange. The second step is the esterification of the resulting stearic acid-d35 with deuterated methanol to yield the final product. This strategy ensures high levels of deuterium incorporation in both the fatty acid chain and the methyl ester group.

Experimental Protocols

Step 1: Perdeuteration of Stearic Acid

This protocol is based on the general method for perdeuteration of saturated fatty acids using a platinum catalyst under hydrothermal conditions.[1]

Materials:

-

Stearic acid (C18H36O2)

-

Deuterium oxide (D2O, 99.9 atom % D)

-

10% Platinum on carbon (Pt/C)

-

High-pressure reactor (e.g., Parr reactor)

Procedure:

-

In a high-pressure reactor vessel, combine stearic acid and 10% Pt/C catalyst. The typical catalyst loading is 5-10% by weight relative to the stearic acid.

-

Add deuterium oxide (D2O) to the reactor. The amount of D2O should be sufficient to create a slurry and provide a vast excess of deuterium atoms.

-

Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) to remove any residual air.

-

Heat the reactor to a temperature of 200-250°C while stirring. The high temperature and pressure facilitate the H/D exchange on the surface of the catalyst.

-

Maintain the reaction at temperature and pressure for 24-48 hours. The reaction time can be optimized to achieve the desired level of deuteration.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Recover the product mixture from the reactor. The deuterated stearic acid can be separated from the catalyst by filtration. The D2O can be recovered for reuse.

-

The crude stearic acid-d35 should be purified, for example, by recrystallization from a suitable solvent, to remove any impurities before proceeding to the next step.

Step 2: Esterification of Stearic Acid-d35

This protocol details the acid-catalyzed esterification of the deuterated stearic acid with deuterated methanol.

Materials:

-

Stearic acid-d35 (from Step 1)

-

Deuterated methanol (CD3OD, 99.8 atom % D)

-

Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid.[2][3]

-

Anhydrous sodium sulfate (Na2SO4)

-

Organic solvent (e.g., diethyl ether or hexane)

-

Saturated sodium bicarbonate solution (NaHCO3)

Procedure:

-

Dissolve the purified stearic acid-d35 in an excess of deuterated methanol (CD3OD) in a round-bottom flask. A significant molar excess of methanol will drive the equilibrium towards the product.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a condenser and reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a final wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary to achieve high purity.

Quantitative Data Summary

The following tables summarize the typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Perdeuteration of Stearic Acid

| Parameter | Value |

| Starting Material | Stearic Acid |

| Deuterium Source | D2O |

| Catalyst | 10% Pt/C |

| Reaction Temperature | 200-250 °C |

| Reaction Time | 24-48 hours |

| Expected Yield | >90% |

| Isotopic Purity | >98 atom % D |

Table 2: Esterification of Stearic Acid-d35

| Parameter | Value |

| Starting Material | Stearic Acid-d35 |

| Reagent | CD3OD |

| Catalyst | H2SO4 |

| Molar Ratio (Acid:Alcohol) | 1:20 |

| Reaction Temperature | Reflux (approx. 65°C) |

| Reaction Time | 4-6 hours |

| Expected Yield | >95% |

| Overall Yield | >85% |

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathway and the general experimental workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow.

References

An In-depth Technical Guide to the Isotopic Purity of Methyl Stearate-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of methyl stearate-d35, a deuterated analog of methyl stearate. This document details the synthesis, isotopic purity analysis, and relevant experimental protocols for this compound, which is frequently utilized as an internal standard in mass spectrometry-based quantitative analysis and in metabolic research.

Introduction

This compound is a stable isotope-labeled compound where all 35 hydrogen atoms on the acyl chain of methyl stearate have been replaced with deuterium. This high level of deuteration makes it an excellent internal standard for quantitative studies of its non-labeled counterpart, as it is chemically identical but mass-shifted, allowing for clear differentiation in mass spectrometric analyses. The precise determination of its isotopic purity is critical for ensuring the accuracy and reliability of such quantitative assays.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the deuteration of stearic acid followed by esterification.

Step 1: Synthesis of Stearic Acid-d35

Stearic acid-d35 is commonly synthesized via the catalytic hydrogenation of oleic or stearic acid using deuterium gas (D₂). This reaction is carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under a deuterium atmosphere.

Step 2: Esterification to this compound

The resulting stearic acid-d35 is then esterified to yield this compound. The Fischer esterification is a common method employed for this conversion. This acid-catalyzed reaction involves refluxing the deuterated stearic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Below is a generalized workflow for the synthesis of this compound.

Isotopic Purity Data

The isotopic purity of commercially available this compound is typically high, often exceeding 98 atom % D. This indicates that the vast majority of the molecules are fully deuterated. However, a small percentage of molecules with fewer deuterium atoms (e.g., d34, d33) will be present. The precise isotopic distribution is determined by the manufacturer and is reported on the Certificate of Analysis (CoA).

For the purpose of this guide, a representative isotopic distribution for a commercial batch of this compound is presented in the table below.

| Isotopologue | Relative Abundance (%) |

| d35 | >98 |

| d34 | <2 |

| d33 | <0.5 |

| d0 (unlabeled) | <0.01 |

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing isotopic enrichment. The sample is first separated by gas chromatography and then analyzed by a mass spectrometer.

Experimental Workflow for GC-MS Analysis

Detailed GC-MS Protocol:

-

Sample Preparation:

-

Dissolve the this compound standard in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full scan (m/z 50-500) and/or Selected Ion Monitoring (SIM). For quantitative assessment of isotopic distribution, SIM is preferred. Key ions to monitor would include the molecular ion of the unlabeled methyl stearate (m/z 298.5) and the deuterated species (e.g., m/z 333.7 for d35).

-

-

Data Analysis:

-

From the full scan data, identify the retention time of the methyl stearate peak.

-

Acquire data in SIM mode, monitoring the molecular ion region for the various isotopologues (e.g., m/z 328 to 334).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue to determine the isotopic distribution and overall isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, can provide detailed information about the extent and position of deuteration.

Detailed NMR Protocol:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

¹H NMR:

-

Acquire a standard proton NMR spectrum. The absence or significant reduction of proton signals corresponding to the stearate chain confirms a high level of deuteration. Residual proton signals can be integrated to quantify the level of incomplete deuteration.

-

-

²H NMR:

-

Acquire a deuterium NMR spectrum. This will show signals for the deuterium atoms at different positions in the molecule, confirming their presence.

-

-

-

Data Analysis:

-

In the ¹H NMR spectrum, integrate any residual proton signals and compare them to the integral of a known internal standard or the methyl ester protons (if non-deuterated methanol was used in synthesis) to calculate the percentage of non-deuterated species.

-

The ²H NMR spectrum provides qualitative confirmation of deuteration.

-

Summary of Quantitative Data

The following table summarizes the key quantitative parameters related to the isotopic purity of this compound.

| Parameter | Typical Value | Analytical Method |

| Chemical Purity | >98% | GC-FID, ¹H NMR |

| Isotopic Enrichment (Atom % D) | >98% | Mass Spectrometry |

| Abundance of d35 Isotopologue | >98% | Mass Spectrometry |

| Molecular Weight (d35) | 333.72 g/mol | Calculated |

Conclusion

The isotopic purity of this compound is a critical parameter for its application in quantitative and metabolic studies. This guide has provided an in-depth overview of its synthesis and the analytical methodologies used to determine its isotopic enrichment. By following the detailed experimental protocols for GC-MS and NMR, researchers can confidently verify the isotopic purity of their this compound standards, ensuring the accuracy and reliability of their experimental results. It is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific isotopic distribution data.

In-Depth Technical Safety Guide: Methyl Stearate-d35

Disclaimer: This document provides a technical safety overview for Methyl Stearate-d35. The information is compiled from various Safety Data Sheets (SDS) for the non-deuterated analogue, methyl stearate, and should be used as a proxy. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the supplier for the exact deuterated compound and adhere to all institutional and regulatory safety protocols.

Quantitative Safety Data

The following tables summarize the key quantitative data for methyl stearate, which is expected to be nearly identical for its deuterated form, this compound.

Physical and Chemical Properties

| Property | Value | Citations |

| Molecular Formula | C19H38O2 | [1] |

| Molecular Weight | 298.51 g/mol | [1] |

| Appearance | White crystalline solid or light cream viscous liquid | [1][2] |

| Melting Point | 37 - 41 °C (98.6 - 106 °F) | |

| Boiling Point | 215 °C (419 °F) at 15 mmHg | [3] |

| Flash Point | > 112 °C (> 233.6 °F) | |

| Density | 0.86 g/cm³ at 20 °C (68 °F) | |

| Solubility in Water | Insoluble | |

| Solubility in Solvents | Soluble in chloroform, ether, acetone, and alcohol. |

Toxicological Data

| Test | Result | Citations |

| Acute Toxicity | Not classified as acutely toxic. No significant acute toxicological data identified. | |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | |

| Serious Eye Damage/Irritation | Not classified as an eye irritant, though some evidence suggests it can cause irritation in some individuals. | |

| Respiratory or Skin Sensitization | No sensitizing effects known. | |

| Germ Cell Mutagenicity | Negative in in-vitro mammalian cell gene mutation test (OECD 476). | |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | |

| Reproductive Toxicity | No data available. | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |

| Aspiration Hazard | No data available. |

Ecotoxicological Data

| Test | Result | Guideline | Citations |

| Toxicity to Daphnia sp. | EC50 (48h) > 0.02 mg/L (Immobilization) | OECD 202 | |

| Persistence and Degradability | No data available. | ||

| Bioaccumulative Potential | No data available. | ||

| Mobility in Soil | No data available. |

Experimental Protocols

Detailed methodologies for key toxicological and ecotoxicological assessments are outlined below, based on the cited OECD guidelines.

Acute Immobilisation Test in Daphnia sp. (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia species, typically Daphnia magna.

Methodology:

-

Test Organisms: Young daphnids, less than 24 hours old, are used.

-

Test Concentrations: A range of at least five concentrations of the test substance is prepared in a suitable medium.

-

Exposure: At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and a control for 48 hours.

-

Observation: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.

-

Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD Guideline 439)

This in vitro test determines the skin irritation potential of a substance using a reconstructed human epidermis model.

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.

-

Application: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: Following a defined exposure period, the substance is removed, and the tissues are incubated.

-

Viability Assessment: Cell viability is measured using a colorimetric assay (MTT assay), which assesses mitochondrial activity.

-

Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% compared to the negative control.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion, typically using albino rabbits. A tiered testing strategy is recommended to minimize animal testing.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Initial Test: The test substance is applied as a single dose into the conjunctival sac of one eye of a single animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at 1, 24, 48, and 72 hours after application.

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals.

-

Scoring and Classification: The severity and reversibility of the ocular lesions are scored to classify the substance. The use of analgesics and anesthetics is recommended to minimize animal distress.

In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)

This in vitro test identifies substances that cause gene mutations in mammalian cell lines.

Methodology:

-

Cell Lines: Commonly used cell lines include L5178Y mouse lymphoma cells or Chinese hamster ovary (CHO) cells.

-

Genetic Endpoints: Mutations are typically measured at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) or thymidine kinase (TK) gene loci.

-

Exposure: Cell cultures are exposed to at least four concentrations of the test substance, with and without metabolic activation.

-

Phenotypic Expression: After exposure, cells are cultured for a period to allow for the expression of any induced mutations.

-

Mutant Selection: Cells are then grown in a selective medium that allows only mutant cells to survive and form colonies.

-

Data Analysis: The mutant frequency is calculated and compared to the negative control to determine the mutagenic potential.

Hazard Identification and Handling Workflow

The following diagram illustrates a general workflow for the safe handling and risk assessment of this compound in a research environment.

Personal Protective Equipment (PPE) and Engineering Controls

This diagram outlines the necessary protective measures to be taken when handling this compound.

Spill Response Protocol

The following flowchart details the appropriate steps to take in the event of a this compound spill.

Storage and Handling

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from oxidizing agents.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use with adequate ventilation. Wash hands thoroughly after handling. Combustible solid; avoid generating dust clouds which can form explosive mixtures with air.

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician if you feel unwell.

This technical guide provides a comprehensive overview of the safety considerations for this compound based on available data for its non-deuterated form. It is imperative for all personnel to be thoroughly familiar with this information and the specific SDS for the product in use before commencing any experimental work.

References

An In-depth Technical Guide on the Solubility of Methyl Stearate-d35 in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of methyl stearate-d35 in a range of common organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data for non-deuterated methyl stearate, assuming comparable solubility characteristics. This assumption is based on the minor influence of deuterium substitution on the physicochemical properties relevant to solubility in organic media. This guide presents available quantitative solubility data in a structured format, outlines a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Introduction

This compound, the deuterated analog of methyl stearate, is a valuable tool in various research applications, including mass spectrometry-based metabolic studies and as an internal standard in analytical chemistry. A thorough understanding of its solubility in organic solvents is critical for its effective use in experimental design, formulation development, and analytical method validation. This guide aims to provide a centralized resource of solubility data and standardized methodology for researchers and professionals working with this compound.

Note on Data: The quantitative solubility data presented in this guide is for non-deuterated methyl stearate. It is a reasonable scientific assumption that the solubility of this compound will be very similar to its non-deuterated counterpart in organic solvents, as the isotopic labeling is not expected to significantly alter its intermolecular interactions with solvent molecules.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for methyl stearate in various organic solvents. It is important to note that solubility is temperature-dependent; however, the specific temperatures for all data points were not consistently available in the cited literature.

| Solvent | Solubility | Temperature (°C) | Molar Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL[1] | Not Specified | 41.88[1] |

| Ethanol | ~100 mg/mL[2] | Not Specified | ~334.8 |

| Dimethylformamide (DMF) | ~30 mg/mL[2] | Not Specified | ~100.4 |

| Chloroform | Soluble[3] | Not Specified | - |

| Ether | Soluble | Not Specified | - |

| Acetone | Easily Soluble | Not Specified | - |

| Methanol | Slightly Soluble | Not Specified | - |

| Ethyl Acetate | Slightly Soluble | Not Specified | - |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used isothermal shake-flask method followed by gravimetric and chromatographic analysis.

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or water bath

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Drying oven

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is essential.

Step 2: Separation of Saturated Solution

-

Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe.

-

Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

Step 3: Gravimetric Analysis

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C) until a constant weight is achieved.

-

Weigh the vial with the dried residue to determine the mass of the dissolved this compound.

-

Calculate the solubility in mg/mL or g/100g of solvent.

Step 4: Gas Chromatography (GC-FID) Analysis (for confirmation and lower concentrations)

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Inject a known volume of the filtered saturated solution and the standard solutions into the GC-FID.

-

Develop a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Navigating the Isotopic Landscape: A Technical Guide to the NMR Spectroscopy of Methyl Stearate-d35

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Stearate and the Significance of Deuteration

Methyl stearate is the methyl ester of stearic acid, a saturated fatty acid with 18 carbon atoms. Its chemical structure is CH₃(CH₂)₁₆COOCH₃. In various research applications, particularly in metabolic studies, mass spectrometry, and as a tracer, isotopic labeling with deuterium (²H or D) is a powerful technique. Methyl stearate-d35 is a version of this molecule where all 35 hydrogen atoms have been replaced by deuterium atoms. This complete deuteration dramatically alters its NMR spectral properties.

Predicted ¹H NMR Spectral Data

In ¹H NMR spectroscopy, deuterium nuclei are not detected. Therefore, a theoretically pure and fully deuterated this compound sample would exhibit a silent ¹H NMR spectrum.[1] The signals corresponding to the protons in a standard methyl stearate sample would be absent.[1]

Any observed signals in the ¹H NMR spectrum of a this compound sample can be attributed to:

-

Residual, non-deuterated methyl stearate.

-

Proton impurities in the deuterated solvent.

-

The presence of water (H₂O or HOD).

For comparative purposes, the typical ¹H NMR chemical shifts for non-deuterated methyl stearate are provided in Table 1. The disappearance of these signals would be the primary indicator of successful deuteration.

Table 1: ¹H NMR Chemical Shifts for Non-Deuterated Methyl Stearate

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| -COOCH₃ | ~3.66 | Singlet |

| α-CH₂ | ~2.30 | Triplet |

| β-CH₂ | ~1.62 | Multiplet |

| -(CH₂)₁₄- | ~1.25 | Broad Singlet |

| Terminal -CH₃ | ~0.88 | Triplet |

Data sourced from publicly available spectral databases and literature.[2][3]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| All positions | No signals expected | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to show signals for all 19 carbon atoms. However, the deuteration will have several effects on the spectrum compared to the non-deuterated analogue:

-

Isotope Shift: The chemical shifts of the deuterated carbons may experience a slight upfield shift (to a lower ppm value) due to the isotopic effect of deuterium.

-

Coupling: The one-bond carbon-deuterium coupling (¹J_C-D) will cause the signals of deuterated carbons to appear as multiplets. The multiplicity will follow the 2nI+1 rule, where n is the number of attached deuterium atoms and I is the spin of deuterium (I=1). For a -CD₃ group, this would result in a septet, and for a -CD₂- group, a quintet.

-

Decoupling: Standard ¹³C NMR is often performed with proton decoupling. For a deuterated compound, deuterium decoupling would be necessary to simplify the spectrum to single lines for each carbon.

-

Relaxation: Deuteration can affect the relaxation times of carbon nuclei, which may require adjustment of the NMR acquisition parameters.

Table 3 presents the typical ¹³C NMR chemical shifts for non-deuterated methyl stearate, while Table 4 provides the predicted shifts for this compound, assuming deuterium decoupling.

Table 3: ¹³C NMR Chemical Shifts for Non-Deuterated Methyl Stearate

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O | ~174.3 |

| -COOCH₃ | ~51.4 |

| C2 (α-CH₂) | ~34.1 |

| C3 (β-CH₂) | ~24.9 |

| C4-C15 | ~29.1 - 29.7 (multiple overlapping signals) |

| C16 | ~31.9 |

| C17 | ~22.7 |

| C18 (Terminal -CH₃) | ~14.1 |

Data sourced from publicly available spectral databases.[4]

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (with ²H decoupling)

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O | ~174.3 |

| -COOCD₃ | ~51.4 |

| C2 (α-CD₂) | ~34.1 |

| C3 (β-CD₂) | ~24.9 |

| C4-C15 | ~29.1 - 29.7 (multiple overlapping signals) |

| C16 | ~31.9 |

| C17 | ~22.7 |

| C18 (Terminal -CD₃) | ~14.1 |

Note: Minor upfield isotope shifts are expected but are not quantified here.

Experimental Protocols for NMR Data Acquisition

Acquiring high-quality NMR data for a deuterated compound like this compound requires careful consideration of the experimental setup.

4.1 Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) is a common choice for fatty acid methyl esters.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Filtration: To ensure a homogeneous magnetic field, the sample should be free of particulate matter. Filter the sample solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, care must be taken to ensure it does not react with the sample.

4.2 NMR Instrument Setup

-

Locking: The instrument's field-frequency lock should be set to the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the locked deuterium signal to obtain sharp spectral lines.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is usually sufficient.

-

The number of scans can be minimal if only checking for the absence of proton signals.

-

-

¹³C NMR Acquisition:

-

A standard proton-decoupled pulse program is used for non-deuterated samples. For this compound, a deuterium-decoupled experiment would be ideal to simplify the spectrum. If deuterium decoupling is not available, the spectrum will show C-D couplings.

-

A sufficient number of scans will be required to achieve a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity.

-

A relaxation delay (d1) of 1-2 seconds is a reasonable starting point.

-

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to spectral interpretation.

Caption: Workflow for NMR analysis of this compound.

The following diagram illustrates the structural relationship and the resulting NMR spectral differences between methyl stearate and its deuterated form.

Caption: Structural and spectral relationship of methyl stearate and its d35 isotopologue.

References

An In-Depth Technical Guide to the Mass Spectrum Analysis of Methyl Stearate-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of the deuterated fatty acid methyl ester, methyl stearate-d35. This document will be an invaluable resource for researchers utilizing stable isotope-labeled compounds in metabolic studies, quantitative proteomics, and drug development. A thorough understanding of the mass spectral behavior of deuterated standards is crucial for accurate quantification and unambiguous identification in complex biological matrices.

Introduction to this compound in Mass Spectrometry

This compound is the fully deuterated form of methyl stearate, a common saturated fatty acid methyl ester (FAME). In mass spectrometry-based applications, particularly those coupled with gas chromatography (GC-MS), deuterated compounds serve as ideal internal standards. Their chemical properties are nearly identical to their non-deuterated counterparts, ensuring similar behavior during sample preparation and chromatographic separation. However, their increased mass allows for clear differentiation in the mass spectrometer, enabling precise and accurate quantification.

This guide will delve into the expected electron ionization (EI) mass spectrum of this compound, detailing its characteristic fragmentation patterns and comparing them to its unlabeled analog.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is predicted based on the well-established fragmentation of unlabeled long-chain fatty acid methyl esters. The primary fragmentation pathways include alpha-cleavage and the McLafferty rearrangement. The presence of 35 deuterium atoms on the stearate backbone results in a significant mass shift for the molecular ion and all fragment ions containing the deuterated chain.

Data Presentation: Predicted Mass Spectrum of this compound vs. Unlabeled Methyl Stearate

The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound and compares them to the experimentally observed ions for unlabeled methyl stearate.

| Ion Description | Unlabeled Methyl Stearate (m/z) | Predicted this compound (m/z) | Predicted Mass Shift | Notes |

| Molecular Ion [M]+• | 298 | 333 | +35 | The molecular ion of the deuterated compound is shifted by the mass of 35 deuterium atoms. |

| McLafferty Rearrangement | 74 | 74 | 0 | This characteristic fragment of methyl esters, [CH3OC(OH)=CH2]+•, does not contain any part of the fatty acid chain and thus shows no mass shift. This is often the base peak in unlabeled FAMEs. |

| [M-31]+ | 267 | 302 | +35 | Loss of the methoxy group (•OCH3). The fragment retains the entire deuterated acyl chain. |

| [M-43]+ | 255 | 292 | +37 | Loss of a propyl radical (•C3H7). In the deuterated compound, this corresponds to the loss of a C3D7 radical. |

| [M-74]+• | 224 | 259 | +35 | This fragment represents the loss of the neutral molecule resulting from the McLafferty rearrangement. |

| Acylium Ion Series [CnH2n-1O]+ | 87, 101, 115, etc. | 93, 109, 125, etc. | Variable | This series of ions results from cleavage at different points along the alkyl chain. The mass shift will depend on the number of deuterium atoms retained in the fragment. For the fragment corresponding to m/z 87 in the unlabeled spectrum, the deuterated equivalent is predicted to be m/z 93, containing 6 deuterium atoms. |

Experimental Protocols for GC-MS Analysis of this compound

The following is a detailed methodology for the analysis of this compound using gas chromatography-mass spectrometry.

Sample Preparation (Lipid Extraction and Derivatization)

-

Lipid Extraction: For biological samples, lipids are typically extracted using a solvent mixture such as chloroform:methanol (2:1, v/v). The sample is homogenized in the solvent, and phase separation is induced by the addition of water or a saline solution. The organic layer containing the lipids is collected.

-

Internal Standard Spiking: A known amount of this compound (as an internal standard) is added to the sample prior to extraction to account for variability during sample processing.

-

Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., NaOH in methanol) to release the free fatty acids. The fatty acids are then methylated to form fatty acid methyl esters (FAMEs) by adding an acidic catalyst (e.g., BF3 in methanol or methanolic HCl) and heating.

-

Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane. The hexane layer is then concentrated under a stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column is used.

-

Column: A polar capillary column (e.g., a wax-type column like DB-WAX or a cyano-substituted column) is typically used for the separation of FAMEs. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet: Split/splitless inlet, typically operated in splitless mode for trace analysis. Inlet temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 10 minutes. This program should be optimized based on the specific column and analytes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-500.

-

Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. For this compound, characteristic ions such as m/z 333, 302, and 74 would be monitored in SIM mode.

-

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways for this compound.

Overall Fragmentation Scheme

The Indispensable Role of Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision in quantitative analysis is paramount. Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC-MS), has become the gold standard for its sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1]

This technical guide provides an in-depth exploration of the core principles behind the use of deuterated standards in mass spectrometry. It details their advantages over traditional internal standards, presents quantitative data to support these claims, and offers detailed experimental protocols for their application in key research areas.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[2] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[3]

Quantitative Advantages of Deuterated Standards

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages over non-deuterated (structural analogue) internal standards.

| Performance Metric | Without Deuterated Standard | With Deuterated Standard | Reference |

| Accuracy (% Bias) | Can exceed ±50% | Typically within ±15% | |

| Precision (% RSD) | Often > 20% | Generally < 15% | |

| Matrix Effect | Significant and variable | Compensated, leading to normalization | |

| Extraction Recovery | Variable and difficult to track | Variations are accounted for |

Table 1: General Performance Comparison. This table summarizes data from multiple sources to provide a comparative overview of assay performance with and without a deuterated internal standard.

| Analyte | Internal Standard Type | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |

| Kahalalide F | Analogous IS | 96.8% | 8.6% | |

| Kahalalide F | Deuterated IS | 100.3% | 7.6% | |